L-ORNITHINE:HCL (3,3,4,4,5,5-D6)
Description
Significance of Stable Isotope Labeling in Advanced Biochemical Investigations
Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. wikipedia.orgcreative-proteomics.com This method has become indispensable in biochemical research for several key reasons:
Tracing Metabolic Pathways: By introducing isotopically labeled compounds into a biological system, researchers can track their journey through various metabolic reactions. studysmarter.co.uknih.gov This allows for the elucidation of complex biochemical pathways and the identification of novel metabolic routes. nih.gov
Quantifying Metabolic Flux: Stable isotope labeling enables the measurement of the rate of metabolic reactions, known as metabolic flux. wikipedia.orgnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations.
Enhanced Analytical Precision: The use of stable isotopes as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy significantly improves the accuracy and reliability of quantitative analyses of biomolecules. diagnosticsworldnews.comprinceton.edu
Safety in Human Studies: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety concerns, making them particularly well-suited for metabolic studies in humans. diagnosticsworldnews.comox.ac.uk
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is frequently used in these studies. Its introduction into a molecule can lead to a "kinetic isotope effect," where the heavier mass of deuterium can slow down the rate of chemical reactions involving the C-H bond. wikipedia.orgyoutube.com This property can be exploited to study reaction mechanisms and to enhance the metabolic stability of drugs. princeton.eduwikipedia.org
Rationale for Deuterium Incorporation at Positions 3,3,4,4,5,5 in L-Ornithine
The specific placement of deuterium atoms at the 3,3,4,4,5,5 positions of the L-ornithine molecule is a deliberate strategy designed to probe specific aspects of its metabolism. This site-selective deuteration offers several advantages:
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. By replacing hydrogen atoms at positions that are susceptible to enzymatic attack, the metabolic breakdown of the L-ornithine molecule can be slowed. wikipedia.org This increased metabolic stability allows for a longer observation window to track its fate within a biological system.
Tracing Specific Pathways: The deuterated positions are not directly involved in the primary enzymatic reactions of the urea (B33335) cycle, where the amino groups of ornithine play a key role. wikipedia.org This ensures that the deuterium label is retained as ornithine cycles through this pathway, allowing for accurate tracing.
Minimizing Isotope Effects on Primary Reactions: By avoiding deuteration at the alpha-carbon or near the amino groups, any potential kinetic isotope effects on the main enzymatic conversions of ornithine are minimized, ensuring that the labeled molecule behaves similarly to its natural counterpart in the primary metabolic pathways. nih.gov
Overview of L-Ornithine's Central Role in Metabolic Pathways
Key Metabolic Roles of L-Ornithine
| Metabolic Pathway | Role of L-Ornithine | Key Enzymes Involved | Significance |
| Urea Cycle | Acts as a crucial intermediate, accepting a carbamoyl (B1232498) group to form citrulline and being regenerated from arginine. wikipedia.orgcreative-proteomics.comyoutube.com | Ornithine transcarbamylase, Arginase. wikipedia.orgcreative-proteomics.com | Detoxification of ammonia (B1221849), a toxic byproduct of amino acid metabolism, and disposal of excess nitrogen. creative-proteomics.comdrugbank.com |
| Polyamine Synthesis | Serves as the direct precursor for the synthesis of putrescine, which is further converted to spermidine (B129725) and spermine. creative-proteomics.comsigmaaldrich.comoup.com | Ornithine decarboxylase (ODC). sigmaaldrich.comoup.com | Polyamines are essential for cell growth, proliferation, and differentiation. creative-proteomics.com |
| Proline and Glutamate (B1630785) Synthesis | Can be converted to proline and glutamate through the action of ornithine aminotransferase. nih.govnih.govresearchgate.net | Ornithine aminotransferase (OAT). nih.gov | Provides a link between the urea cycle and the synthesis of other amino acids. nih.gov |
The central position of L-ornithine in these interconnected pathways highlights its importance in nitrogen metabolism, cell growth, and the biosynthesis of other critical molecules. The use of deuterated L-ornithine provides researchers with a powerful tool to dissect the complex regulation and interplay of these pathways in both health and disease.
Properties
Molecular Weight |
174.66 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Synthesis and Isotopic Characterization Methodologies
Strategies for Deuterium (B1214612) Incorporation in L-Amino Acids
The introduction of deuterium into amino acids can be achieved through various chemical and biological methods. These strategies range from complete synthesis starting from deuterated precursors to direct hydrogen-deuterium (H/D) exchange on the amino acid itself.
The specific chemical synthesis pathway for L-ORNITHINE:HCL (3,3,4,4,5,5-D6), chemically named (2S)-2,5-diamino-3,3,4,4,5,5-hexadeuteriopentanoic acid hydrochloride, is not extensively detailed in publicly available scientific literature, as it is often proprietary information held by commercial suppliers. clearsynth.comsigmaaldrich.comvulcanchem.commedchemexpress.com However, the synthesis of such a molecule can be approached through established methods for deuterating aliphatic chains.
One common strategy involves catalytic hydrogen-deuterium exchange. This approach uses a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source. mdpi.com For a molecule like ornithine, a precursor with appropriate protecting groups on the amino and carboxyl functions would be subjected to a deuteration reaction. A plausible route could involve the use of deuterium gas (D₂) or, more conveniently, heavy water (D₂O) as the deuterium source, often in combination with a catalyst that facilitates H/D exchange on the saturated carbon backbone. mdpi.com For example, a method utilizing a Pd/C catalyst with aluminum and D₂O can generate D₂ in situ, providing an efficient system for H-D exchange on various molecules, including those with aliphatic chains. mdpi.com The synthesis would need to be carefully controlled to ensure deuteration occurs at the desired 3, 4, and 5 positions without compromising the stereochemistry at the alpha-carbon (C2). Following the deuteration of the backbone, deprotection steps and conversion to the hydrochloride salt would yield the final product.
Enzymatic methods offer high selectivity for deuterium incorporation under mild conditions. escholarship.org For L-ornithine, enzymes involved in its metabolic pathway are prime candidates for catalyzing H/D exchange.
Ornithine δ-aminotransferase (OAT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is particularly relevant. researchgate.netnih.gov This enzyme catalyzes the reversible transfer of the δ-amino group of L-ornithine to α-ketoglutarate. nih.gov During this process, the enzyme can facilitate the exchange of protons on the ornithine backbone with deuterium from a D₂O-based medium. Research has shown that incubating L-ornithine with ornithine aminotransferase in D₂O leads to deuterium exchange, a process that can be monitored by NMR spectroscopy. researchgate.net
Furthermore, metabolic engineering of microorganisms like Corynebacterium glutamicum or Escherichia coli, which have established biosynthetic pathways for L-ornithine, represents a powerful strategy. nih.govnih.gov By culturing engineered strains that overproduce L-ornithine in a medium containing a deuterium source like D₂O, the organism's own enzymatic machinery can be harnessed to synthesize the deuterated amino acid. nih.gov Other PLP-dependent enzymes, such as the Mannich cyclase LolT, have demonstrated broad substrate scope and exquisite site- and stereoselectivity in the α-deuteration of various L-amino acids and could potentially be engineered or adapted for labeling at other positions. escholarship.org
Analytical Techniques for Isotopic Purity and Positional Enrichment Verification
To ensure the quality and reliability of L-ORNITHINE:HCL (3,3,4,4,5,5-D6), rigorous analytical methods are employed to confirm its isotopic purity, the specific positions of the deuterium labels, and its stereochemical integrity. rsc.org
Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of a labeled compound. rsc.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides the accuracy and resolution needed to distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.gov
In the analysis of L-ORNITHINE:HCL (3,3,4,4,5,5-D6), electrospray ionization (ESI) is typically used to generate ions of the molecule. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows a cluster of peaks corresponding to the unlabeled ornithine (D₀) and its various deuterated forms (D₁ through D₆). By comparing the relative intensities of these peaks, the isotopic purity can be calculated. nih.govresearchgate.net The method involves correcting for the natural abundance of isotopes like ¹³C to accurately determine the molar ratios of the different deuterated states. researchgate.net
| Technique | Information Obtained | Key Advantages | Reference |
|---|---|---|---|
| ESI-HRMS | Isotopic purity, distribution of isotopologues (D₀-D₆) | High accuracy, high sensitivity, low sample consumption | nih.gov |
| UPLC-HRMS | Chromatographic separation of impurities, isotopic purity | Combines separation with high-resolution mass analysis | nih.gov |
| MS/MS | Positional information of deuterium labels through fragmentation patterns | Confirms location of isotopic labels | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms and verifying the structural and stereochemical integrity of the molecule. rsc.org
¹H NMR (Proton NMR) is used to observe the absence of signals at specific positions. For L-ORNITHINE:HCL (3,3,4,4,5,5-D6), the proton signals corresponding to the hydrogens at the C3, C4, and C5 positions should be nearly absent, confirming successful deuteration at these sites. The remaining proton signals (e.g., at C2) confirm the integrity of the rest of the molecule. sigmaaldrich.com
²H NMR (Deuterium NMR) directly detects the deuterium nuclei. wikipedia.org A ²H NMR spectrum of the compound will show signals corresponding to the chemical shifts of the deuterium atoms at the C3, C4, and C5 positions. This provides direct evidence of the labeling positions. sigmaaldrich.com Although it has lower resolution than ¹H NMR, it is highly effective for verifying deuteration. wikipedia.org
Advanced Analytical Applications of L Ornithine:hcl 3,3,4,4,5,5 D6
Quantitative Analysis in Targeted Metabolomics
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. In this context, accurate quantification is paramount, and stable isotope-labeled internal standards like L-ornithine-d6 are indispensable for achieving reliable and reproducible results. mayo.edu This approach allows for the absolute quantification of analytes by correcting for variations in sample preparation and instrument response. mayo.edu
Utilization as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
The use of L-ornithine-d6 as an internal standard is well-established in numerous LC-MS/MS methods for the analysis of amino acids and other related compounds in various biological matrices. thermofisher.comrestek.com In these methods, a known amount of the deuterated standard is added to the sample at an early stage of the workflow. sigmaaldrich.com Since L-ornithine-d6 is chemically identical to the endogenous L-ornithine, it co-elutes during the chromatographic separation and exhibits the same ionization behavior in the mass spectrometer's ion source. researchgate.netnih.gov However, due to the mass difference imparted by the deuterium (B1214612) atoms, the mass spectrometer can distinguish between the analyte and the internal standard. nih.gov
This co-analysis allows for the correction of potential analyte loss during sample extraction and processing, as well as variations in injection volume and matrix effects that can suppress or enhance the analyte signal. sigmaaldrich.comyoutube.com The ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard is used to calculate the precise concentration of the analyte in the original sample.
Several studies have successfully employed L-ornithine-d6 for the accurate quantification of ornithine and other amino acids in plasma and other biological fluids. thermofisher.comnih.gov For instance, a method for analyzing a panel of 52 amino acids utilized L-ornithine-d6 as one of twenty-five internal standards to ensure accurate quantification. thermofisher.com Another study focused on identifying and quantifying the atypical metabolite ornithine-lactam in human plasma also successfully used a synthesized stable isotope-labeled D6-ornithine-lactam as an internal standard. nih.gov
Below is a table summarizing key aspects of LC-MS/MS methods utilizing L-ornithine-d6:
| Feature | Description | Reference |
| Analyte Panel | 52 amino acids and related compounds | thermofisher.com |
| Internal Standards | 25, including L-ornithine-d6 | thermofisher.com |
| Matrix | Plasma | thermofisher.com |
| Instrumentation | TSQ Endura triple quadrupole mass spectrometer | thermofisher.com |
| Chromatography | Separation of important isomers in an 18-minute run | thermofisher.com |
| Quantification | Use of aqueous calibrators for at least 27 compounds | thermofisher.com |
Application in Gas Chromatography-Mass Spectrometry (GC-MS) Based Quantification
While LC-MS/MS is a predominant technique, L-ornithine-d6 also finds application as an internal standard in GC-MS based metabolomics. sigmaaldrich.com In GC-MS analysis of amino acids, derivatization is often required to increase their volatility and thermal stability. The deuterated internal standard undergoes the same derivatization process as the endogenous analyte.
Similar to LC-MS/MS, the use of L-ornithine-d6 in GC-MS compensates for variability in derivatization efficiency, injection volume, and potential degradation in the hot injector. mdpi.com The distinct mass-to-charge ratio of the derivatized deuterated standard allows for its differentiation from the derivatized native analyte, enabling accurate quantification through isotope dilution. mdpi.com Research has shown that while deuterated internal standards can partially correct for signal variability and matrix enhancement in GC-MS, the technique can still face challenges with ion specificity and compound stability for certain analytes. mdpi.com
Methodological Considerations for Stable Isotope Dilution Assays
The success of stable isotope dilution assays using L-ornithine-d6 hinges on several critical methodological considerations to ensure the highest analytical specificity and accuracy. nih.gov
A primary consideration is the purity of the isotopic standard. The L-ornithine-d6 standard should be of high isotopic enrichment and chemical purity to avoid interference with the measurement of the endogenous analyte. The contribution of the unlabeled analyte in the deuterated standard must be accounted for, especially when measuring very low concentrations of the endogenous compound.
The point at which the internal standard is introduced into the sample workflow is also crucial. To correct for all potential sources of error, the stable isotope-labeled internal standard should be added as early as possible, ideally before any sample extraction or purification steps. sigmaaldrich.com This ensures that the standard and the analyte are treated identically throughout the entire analytical process.
Furthermore, the concentration of the added internal standard should be carefully chosen. It is often recommended to add the internal standard at a concentration similar to that of the endogenous analyte in the sample. This helps to ensure that both signals fall within the linear dynamic range of the instrument, leading to more accurate and precise measurements.
Finally, a thorough validation of the analytical method is essential. impactfactor.org This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to demonstrate the reliability and robustness of the assay for its intended application. researchgate.net
The following table outlines key methodological considerations for stable isotope dilution assays:
| Consideration | Importance |
| Isotopic Purity | High isotopic enrichment is crucial to prevent interference and ensure accurate quantification. |
| Chemical Purity | The standard must be free from chemical impurities that could co-elute and interfere with the analysis. |
| Point of Addition | The internal standard should be added at the earliest stage of sample preparation to correct for all procedural variations. |
| Concentration | The concentration of the internal standard should be comparable to the expected concentration of the endogenous analyte. |
| Method Validation | Comprehensive validation, including linearity, accuracy, and precision, is necessary to ensure the reliability of the results. impactfactor.org |
Metabolic Flux Analysis and Isotope Tracing Studies
Elucidating L-Ornithine Flux within Central Carbon and Nitrogen Metabolism
L-Ornithine is a non-proteinogenic amino acid that plays a pivotal role at the intersection of carbon and nitrogen metabolism. nih.gov Isotope tracing studies using L-ORNITHINE:HCL (3,3,4,4,5,5-D6) can help elucidate the metabolic fate of ornithine's carbon skeleton and amino groups. By tracking the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can quantify the flux of ornithine through various pathways.
In organisms like Corynebacterium glutamicum, which is utilized for the industrial production of L-ornithine, metabolic engineering strategies focus on optimizing the central carbon metabolism to enhance the supply of precursors for ornithine synthesis. nih.govresearchgate.netresearchgate.net Proteomic and metabolic flux analyses have been instrumental in identifying bottlenecks and guiding the engineering of pathways to increase L-ornithine yield. nih.govnih.gov For instance, redirecting carbon flux towards the pentose (B10789219) phosphate (B84403) pathway has been shown to enrich the NADPH pool, a crucial cofactor for ornithine biosynthesis. nih.gov
Nitrogen metabolism is intricately linked with ornithine, particularly through its role in the urea (B33335) cycle for the disposal of excess nitrogen. medchemexpress.comnih.gov Stable isotope tracing with compounds like 15N-labeled ammonia (B1221849) or amino acids allows for the quantification of nitrogen flow through these pathways. nih.gov The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in conjunction with 15N-labeled tracers can provide a comprehensive picture of both carbon and nitrogen flux related to ornithine metabolism.
Tracing Fluxes through the Urea Cycle in Model Systems
The urea cycle, or ornithine cycle, is a critical metabolic pathway that converts toxic ammonia into urea for excretion. creative-proteomics.comresearchgate.net L-Ornithine is a central intermediate in this cycle, where it combines with carbamoyl (B1232498) phosphate to form citrulline. creative-proteomics.comresearchgate.net Isotope tracing studies are invaluable for assessing the in vivo activity of the urea cycle.
In studies of urea cycle disorders, stable isotope methodologies have been employed to determine the in vivo rates of urea synthesis and nitrogen flux. nih.gov For example, the ratio of isotopic enrichment in urea to that in glutamine after infusion of labeled precursors can serve as a sensitive index of urea cycle function and has been used to distinguish between individuals with varying degrees of enzyme deficiencies. nih.gov A numerical model of the urea cycle in hepatocytes has been developed to predict the concentrations of metabolites and understand the effects of enzyme deficiencies, such as those seen in hyperammonemia. sharif.edu This model simulates the key enzymatic reactions and transport processes within the cycle. sharif.edu
Table 1: Key Enzymes and Reactions of the Urea Cycle
| Enzyme | Reactants | Products | Location |
|---|---|---|---|
| Carbamoyl Phosphate Synthetase I (CPS1) | NH₃, HCO₃⁻, 2ATP | Carbamoyl phosphate, 2ADP, Pi | Mitochondria |
| Ornithine Transcarbamoylase (OTC) | Carbamoyl phosphate, Ornithine | Citrulline, Pi | Mitochondria |
| Argininosuccinate Synthetase (ASS) | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi | Cytosol |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | Arginine, Fumarate | Cytosol |
Investigating Polyamine Biosynthesis Pathways
L-Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. nih.govresearchgate.netresearchgate.net These polyamines are essential for cell growth and proliferation. The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine by ornithine decarboxylase (ODC). researchgate.netresearchgate.net
Isotope tracing with L-ORNITHINE:HCL (3,3,4,4,5,5-D6) can be used to follow the flow of ornithine into the polyamine pathway. By measuring the incorporation of the deuterium label into putrescine and subsequent polyamines, researchers can quantify the flux through this pathway under various conditions. Studies in organisms like Neurospora crassa have shown that ODC activity is a key limiting factor in polyamine synthesis. escholarship.org Research in Arabidopsis thaliana suggests that ornithine levels may regulate not only polyamine biosynthesis but also the interconnected pathways of glutamate (B1630785), arginine, and proline. nih.gov
Table 2: Key Molecules in the Polyamine Biosynthesis Pathway
| Molecule | Precursor(s) | Key Enzyme |
|---|---|---|
| Putrescine | L-Ornithine | Ornithine Decarboxylase (ODC) |
| Spermidine | Putrescine, Decarboxylated S-adenosylmethionine (dcSAM) | Spermidine Synthase |
Analysis of L-Ornithine Transport and Intracellular Compartmentation in Research Models
The transport of L-ornithine across cellular and organellar membranes is a crucial aspect of its metabolism. In eukaryotic cells, ornithine metabolism is compartmentalized between the cytosol and mitochondria. nih.gov For instance, in the urea cycle, ornithine is transported into the mitochondria to react with carbamoyl phosphate, and the resulting citrulline is transported out to the cytosol. creative-proteomics.com
Pulse-labeling experiments using isotopic tracers are employed to measure the rates of intracellular translocation and the sizes of different metabolite pools. nih.gov Studies in Neurospora have revealed that while the majority of cellular ornithine is stored in vesicles, there is rapid equilibration between the mitochondrial, cytosolic, and vesicular pools. nih.gov The regulation of these transport processes can play a significant role in controlling metabolic flux. nih.gov
Enzymatic Reaction Mechanism Elucidation and Kinetic Studies
Probing Enzyme Mechanisms Using L-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a Labeled Substrate
The use of deuterated L-ornithine has been particularly insightful in studies of adenosylcobalamin (AdoCbl) and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminomutases. These enzymes catalyze complex rearrangement reactions involving radical-based mechanisms. L-ORNITHINE:HCL (3,3,4,4,5,5-D6) acts as a tracer, allowing scientists to track the movement of hydrogen atoms during catalysis.
In the study of ornithine 4,5-aminomutase (OAM), a key enzyme in the anaerobic metabolism of D-ornithine, this labeled substrate has been instrumental. nih.govnih.gov The reaction involves a 1,2-amino shift that proceeds through multiple steps, including hydrogen transfer. By using d,l-ornithine-3,3,4,4,5,5-d6, researchers can investigate whether the cleavage of the C-H bond is a rate-determining step in the catalytic cycle. nih.govnih.gov The presence of deuterium (B1214612) in place of hydrogen can slow down reaction rates for steps that involve the breaking of this bond, an effect that provides critical evidence for the proposed mechanism.
Application in Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies measure the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This technique is a cornerstone for determining enzymatic transition states and identifying rate-limiting steps. The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) has enabled precise KIE measurements in enzymes that utilize ornithine as a substrate.
Key findings from KIE studies on OAM with deuterated ornithine are summarized below:
| Kinetic Parameter | KIE Value | Interpretation |
| Dkcat | 7.6 ± 0.5 | Indicates that a C-H bond-breaking step significantly limits the overall catalytic turnover rate. nih.gov |
| Dkcat/Km | 2.5 ± 0.4 | This diminished value compared to Dkcat suggests that other steps, such as the slow release of the product from the active site, also contribute to the overall rate. nih.gov |
These results indicate a complex interplay of factors governing the enzyme's efficiency, where both the chemical step of hydrogen transfer and the physical step of substrate/product binding are significant. nih.gov
Investigation of Enzyme-Substrate Interactions and Stereochemistry
The precise fit of a substrate within an enzyme's active site is crucial for catalysis. L-ORNITHINE:HCL (3,3,4,4,5,5-D6) has been used to explore how these interactions influence the chemical steps of the reaction.
In studies of ornithine 4,5-aminomutase, kinetic analyses with dl-ornithine-3,3,4,4,5,5-d6 were performed on various mutant versions of the enzyme. nih.gov When active site residues that form salt bridges with the substrate's α-carboxylate (R297) or α-amine (E81) groups were mutated, the enzyme's activity was drastically reduced. nih.gov Interestingly, nearly all of these mutant enzymes showed an increase in the kinetic isotope effect when tested with the deuterated substrate. nih.gov This suggests that when the optimal electrostatic interactions between the enzyme and substrate are disrupted, the hydrogen atom abstraction step becomes even more rate-determining. nih.gov These findings underscore that proper substrate binding is not only essential for specificity but also for facilitating the radical chemistry central to the enzyme's function. nih.govnih.gov
Research on Ornithine Aminotransferase and Decarboxylase Activity
Ornithine aminotransferase (OAT) and ornithine decarboxylase (ODC) are two other critical enzymes in ornithine metabolism. OAT catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. nih.gov ODC is a key enzyme in polyamine biosynthesis, catalyzing the decarboxylation of ornithine to produce putrescine. wikipedia.org
While extensive research has been conducted on the mechanisms of both OAT and ODC, including studies using other isotopically labeled molecules, specific research findings detailing the use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) to probe their mechanisms through KIE studies are not prominently available in the reviewed literature. Such studies would be valuable to further delineate the rate-limiting steps and transition state structures in these important enzymes.
Mechanistic Studies of Ornithine 4,5-Aminomutase
The adenosylcobalamin-dependent ornithine 4,5-aminomutase (OAM) from Clostridium sticklandii is an enzyme that interconverts D-ornithine and (2R,4S)-2,4-diaminopentanoate via a radical-based mechanism. nih.govnih.gov The use of dl-ornithine-3,3,4,4,5,5-d6 has been central to elucidating this complex mechanism. nih.govnih.govresearchgate.net
The reaction is initiated by the homolysis of the Co-C bond of the AdoCbl cofactor, which generates a 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C5 position of the substrate, D-ornithine, which is bound to the PLP cofactor. nih.gov KIE studies with the d6-labeled ornithine have provided direct evidence for this hydrogen abstraction step being a significant kinetic barrier. nih.gov
Applications in Diverse Biological Research Models
In Vitro Cellular Systems for Metabolic and Enzymatic Investigations
In vitro cellular systems are fundamental for dissecting the intricate details of metabolic and enzymatic processes. L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is instrumental in these studies, primarily as an internal standard and a metabolic tracer.
L-ornithine is a key component in various cell culture media, including Dulbecco's modified eagle medium (DMEM) and F12 serum-free media, to support cell growth. sigmaaldrich.commerckmillipore.com It is particularly important in the culture of Chinese Hamster Ovary (CHO) cells, which are widely used in biotherapeutic production and toxicological research. sigmaaldrich.commerckmillipore.com The addition of L-ornithine can enhance the yield of recombinant proteins in these cell lines. merckmillipore.com
As a deuterated analog, L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is used to trace the metabolic fate of ornithine within cultured cells. For instance, it can be used to study the urea (B33335) cycle, a critical pathway for nitrogen disposal that primarily occurs in the mitochondria and cytosol of liver cells (hepatocytes). sigmaaldrich.com In this cycle, the enzyme arginase breaks down L-arginine into L-ornithine and urea. sigmaaldrich.com By introducing the labeled ornithine, researchers can follow its conversion to other metabolites, such as proline, glutamic acid, and citrulline, and investigate the kinetics of enzymes involved in these transformations. sigmaaldrich.com
Furthermore, studies have utilized L-ornithine to investigate mitochondrial function in primary and cultured podocytes. sigmaaldrich.commerckmillipore.com The use of its deuterated form allows for precise quantification of its uptake and metabolism within these specialized kidney cells.
Table 1: Applications of L-Ornithine in In Vitro Cellular Systems
| Cell Line/System | Application | Research Focus |
| Chinese Hamster Ovary (CHO) cells | Media supplement | Promote healthy growth and enhance recombinant protein yield. merckmillipore.com |
| Hepatocytes | Metabolic tracer | Investigate the urea cycle and the synthesis of other amino acids. sigmaaldrich.com |
| Primary and Cultured Podocytes | Media supplement | Study mitochondrial function. sigmaaldrich.commerckmillipore.com |
| GLUTag cell lines | Media supplement | Induce intracellular Ca2+ concentration and evoke glucagon-like peptide 1 (GLP-1) secretion. merckmillipore.com |
| HK-2 cells | Protective agent | Protect against reactive oxygen species (ROS) generation. medchemexpress.com |
In Vivo Animal Models for Systemic Metabolic Pathway Research
In vivo animal models are indispensable for understanding how metabolic pathways function at a systemic level. L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is a valuable tracer for studying the interconnectedness of various metabolic processes within a whole organism.
A primary application of this labeled compound in animal models is the investigation of the urea cycle and its role in ammonia (B1221849) detoxification. vulcanchem.com By administering L-ORNITHINE:HCL (3,3,4,4,5,5-D6), researchers can track the flux of ornithine through this pathway and measure its turnover rate in different tissues. vulcanchem.com This is particularly relevant in studies of liver diseases where ammonia metabolism is often impaired. nih.gov
For example, research in rat models of steatotic liver disease has explored the effects of L-ornithine L-aspartate (LOLA) on gut microbiota and metabolic pathways. nih.gov While this study used the non-labeled form, the use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) would allow for a more precise determination of how the exogenous ornithine is metabolized and distributed throughout the body, and how it influences the synthesis and degradation of other amino acids.
The ability to trace the labeled ornithine provides a clearer picture of its contribution to various metabolic pools, distinguishing it from the endogenous supply. This helps in understanding the regulatory mechanisms of metabolic pathways and how they are affected by dietary interventions or disease states. eurisotop.com
Microbial and Bacterial Systems for Amino Acid Metabolism and Biosynthesis Research
Microbial and bacterial systems offer simplified and genetically tractable models for studying fundamental aspects of amino acid metabolism and biosynthesis. The use of isotopically labeled compounds like L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in these systems provides detailed insights into metabolic networks.
In bacteria, L-ornithine is a precursor for the synthesis of other amino acids and polyamines, which are crucial for cell growth and proliferation. creative-proteomics.com Research on Clostridium sticklandii has focused on the enzyme ornithine 4,5-aminomutase, which is dependent on adenosylcobalamin and pyridoxal (B1214274) 5'-phosphate. sigmaaldrich.com This enzyme catalyzes the conversion of D-ornithine to 2S, 4R-diaminopentanoate through a radical-based mechanism. sigmaaldrich.com Utilizing a deuterated substrate like L-ORNITHINE:HCL (3,3,4,4,5,5-D6) (or its D-isomer) would be invaluable for elucidating the intricate details of this enzymatic reaction mechanism.
Future Directions and Emerging Research Methodologies
Integration of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) Tracing with Multi-Omics Approaches
The integration of stable isotope tracing with multi-omics disciplines—such as transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular physiology. By using L-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a tracer, researchers can follow the metabolic fate of ornithine through various biochemical pathways, while simultaneously monitoring changes in gene expression, protein levels, and the broader metabolome.
This integrated approach is crucial for understanding how metabolic fluxes are regulated at multiple biological levels. For instance, a multi-omics analysis in pancreatic cancer cells revealed significant alterations in metabolic pathways involving polyamines, amino acids, and fatty acids in drug-resistant cells compared to sensitive ones. nih.govnih.gov Untargeted and targeted metabolomic analyses identified that ornithine, the precursor for polyamine biosynthesis, was increased in erlotinib-resistant cells. nih.gov A subsequent transcriptomic analysis pointed to ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine, as a key contributor to this resistance. nih.govnih.gov
By combining the metabolic flux data obtained from L-ORNITHINE:HCL (3,3,4,4,5,5-D6) tracing with transcriptomic data, researchers can correlate the increased flux through the polyamine synthesis pathway with the upregulation of the ODC gene. Proteomic analysis can further confirm if the increased transcript level translates to higher ODC protein expression and activity. This systems-level perspective allows for the construction of comprehensive models that link genetic regulation to enzymatic function and metabolic output, uncovering mechanisms that would be missed by any single omics approach alone. nih.gov
Key Research Findings from Multi-Omics Integration:
Metabolome-Transcriptome Analysis: Studies have successfully linked changes in the metabolome, including key intermediates like ornithine and its derivatives (e.g., putrescine, spermidine), with corresponding changes in the transcriptome, identifying enzymes like ornithine decarboxylase as critical nodes in metabolic reprogramming. nih.govnih.gov
Pathway Correlation: The synthesis of polyamines from ornithine is cooperatively regulated by several metabolic pathways, including those for methionine, glutamate (B1630785), proline, and arginine. nih.gov Multi-omics data helps to delineate these complex interconnections.
Identifying Therapeutic Targets: By integrating various omics datasets, researchers can identify key enzymes and pathways that are dysregulated in disease states, presenting potential targets for therapeutic intervention. nih.gov
Development of Advanced Computational Models for Flux Inference with Deuterated Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov The use of stable isotope tracers like L-ORNITHINE:HCL (3,3,4,4,5,5-D6) is fundamental to MFA, as the pattern of isotope labeling in downstream metabolites provides the necessary data to infer flux distributions. nih.gov However, deriving accurate flux maps from this data requires sophisticated computational models.
The development of advanced computational tools is critical for handling the complexity of metabolic networks and the data generated from deuterated tracers. These models are built upon frameworks like Elementary Metabolite Units (EMU) and are implemented in various software packages designed for flux estimation. nih.gov The process involves minimizing the difference between experimentally measured mass isotopomer distributions (MIDs) and the MIDs simulated by the model. nih.gov
Recent advancements focus on creating more robust and automated pipelines for flux analysis. For example, the fluxTrAM pipeline is a semi-automated workflow designed to process tracer-based metabolomics data and integrate it with genome-scale metabolic models. biorxiv.org Such tools aim to standardize and increase the throughput of MFA, making it more accessible and powerful for interpreting complex biological systems. biorxiv.org These platforms can automate the processing of liquid chromatography-mass spectrometry (LC-MS) data into MID datasets and perform atom mapping for large-scale models, which is essential for accurately tracing the deuterated atoms from L-ORNITHINE:HCL (3,3,4,4,5,5-D6). biorxiv.org
The table below summarizes some computational tools and frameworks relevant to metabolic flux analysis using stable isotope tracers.
| Computational Tool/Framework | Description | Key Features |
| fluxTrAM | A semi-automated pipeline that integrates tracer-based metabolomics data with atomically resolved genome-scale metabolic networks. biorxiv.org | Automates LC-MS data processing to MID datasets; integrates with COBRA Toolbox; enables flux predictions at a genome-scale. biorxiv.org |
| 13CFLUX2 | A high-performance simulation software suite for 13C-MFA. frontiersin.org | Facilitates robust experimental design (R-ED) to optimize tracer experiments for maximum information gain. frontiersin.org |
| Metran | Software for metabolic flux analysis built on the Elementary Metabolite Units (EMU) framework. nih.gov | Estimates fluxes by minimizing the variance-weighted sum of squared residuals between simulated and experimental MIDs. nih.gov |
| OpenFlux | An open-source modeling software for 13C-based metabolic flux analysis. ucdavis.edu | Provides a platform for modeling and flux analysis. ucdavis.edu |
| INCA | A software tool for isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Capable of analyzing metabolic systems that have not reached isotopic steady state. ucdavis.edu |
This table is for illustrative purposes and includes software that may be adapted for use with deuterated tracers.
Novel Applications in Spatially Resolved Metabolomics (e.g., Mass Spectrometry Imaging)
Spatially resolved metabolomics, particularly Mass Spectrometry Imaging (MSI), is a groundbreaking technique that visualizes the distribution of molecules directly within tissue sections. nih.gov This approach provides crucial spatial context to metabolic information, revealing how metabolite concentrations differ across various cell types or tissue microenvironments. brte.org
The use of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) as a tracer in MSI experiments opens up new frontiers in metabolic research. By administering the deuterated tracer and analyzing tissue samples with MSI, researchers can not only map the location of ornithine but also trace the spatial distribution of its downstream metabolites. This creates a "metabolic activity map," showing which regions of a tissue are actively processing ornithine through specific pathways.
For example, in plant biology, MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-MSI) has been used to study the localization of free amino acids in maize roots, revealing that different genotypes exhibit distinct spatial distributions of these compounds. nih.gov In this context, a deuterated tracer like L-ORNITHINE:HCL (3,3,4,4,5,5-D6) could be used to track nitrogen assimilation and transport in real-time and with spatial resolution.
Another emerging technique is Deuterium (B1214612) Metabolic Imaging (DMI), which combines the administration of deuterated substrates with imaging methods to visualize metabolic processes non-invasively. nih.gov This approach can map the metabolic conversion of deuterated compounds, such as the production of malate (B86768) from fumarate, providing insights into metabolic activity within tumors. nih.gov The application of L-ORNITHINE:HCL (3,3,4,4,5,5-D6) in such imaging modalities could allow for the direct visualization of the urea (B33335) cycle or polyamine synthesis activity across different tissues or within a heterogeneous tumor environment.
Emerging Techniques in Spatially Resolved Metabolomics:
| Technique | Description | Potential Application with L-ORNITHINE:HCL (3,3,4,4,5,5-D6) |
| MALDI-MSI | A technique that uses a laser to desorb and ionize molecules from a tissue section coated with a matrix, allowing for the mapping of their spatial distribution. nih.gov | Visualize the distribution of L-ornithine-D6 and its deuterated metabolites (e.g., putrescine-D6, citrulline-D5) within heterogeneous tissues like tumors or organs. |
| LA-DBDI-MS | Laser Ablation-Dielectric Barrier Discharge Ionization-Mass Spectrometry allows for imaging of organic compounds under atmospheric pressure. brte.org | Provides an alternative method for high-resolution imaging of the tracer and its metabolic products in various samples. brte.org |
| Deuterium Metabolic Imaging (DMI) | An imaging modality that tracks the metabolic fate of deuterium-labeled substrates in vivo using spectroscopic methods. nih.gov | Non-invasively monitor and quantify the flux through ornithine-dependent pathways in real-time within a living organism. |
Q & A
Basic Research Questions
Q. How is L-Ornithine:HCl (3,3,4,4,5,5-D6) synthesized and characterized for isotopic purity in metabolic studies?
- Methodological Answer : The deuterated form is synthesized via enzymatic or chemical exchange methods, replacing six hydrogen atoms with deuterium at positions 3, 4, and 4. Isotopic purity (≥98 atom % D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, studies employ high-resolution MS to distinguish isotopic peaks and ensure minimal protium contamination, critical for metabolic flux analysis .
Q. What experimental techniques validate the structural integrity of deuterated L-Ornithine in protein interaction studies?
- Methodological Answer : X-ray crystallography and circular dichroism (CD) spectroscopy are used to confirm that deuteration does not alter the compound’s stereochemistry or binding affinity. Programs like PROCHECK analyze Ramachandran plots to ensure backbone dihedral angles remain within permissible ranges, comparing deuterated and non-deuterated structures .
Q. How is L-Ornithine:HCl (3,3,4,4,5,5-D6) utilized in isotopic tracing to study advanced glycation end-products (AGEs)?
- Methodological Answer : The deuterated compound serves as a stable isotope tracer in LC-MS/MS assays to quantify arginine-to-ornithine conversion in aging tissues. For instance, synthesized derivatives like N-carboxymethyl-ornithine (CMO) are analyzed to track glycation pathways, with deuterium labels enabling precise differentiation from endogenous ornithine .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) resolve contradictions between NADPH availability and L-Ornithine production yields in engineered Corynebacterium glutamicum?
- Methodological Answer : MFA integrates ¹³C-labeling data with genome-scale models to quantify carbon flow. For example, overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) increases NADPH pools, but flux bottlenecks may arise downstream. qPCR and enzyme activity assays (e.g., NADPH/NADP⁺ ratios) identify rate-limiting steps, such as arginase activity, requiring combinatorial gene knockout/overexpression .
Q. What experimental design optimizes fermentation conditions for deuterated L-Ornithine production while minimizing isotopic dilution?
- Methodological Answer : Response Surface Methodology (RSM) with Box–Behnken designs optimizes medium components (e.g., inulin, peptone, MgSO₄). A quadratic polynomial model predicts optimal conditions, validated via fed-batch fermentation under controlled deuterium oxide (D₂O) supplementation to maintain isotopic enrichment ≥98% .
Q. How do researchers address discrepancies between in silico predictions and empirical data in L-Ornithine biosynthesis pathways?
- Methodological Answer : Discrepancies arise from unaccounted regulatory nodes (e.g., allosteric inhibition of N-acetylglutamate synthase). Combinatorial approaches—kinetic modeling, CRISPRi knockdowns, and metabolomics—identify off-target effects. For example, speE (spermidine synthase) disruption increases pathway flux but may upregulate competing proline biosynthesis, requiring dynamic ¹³C-MFA to rebalance fluxes .
Q. What analytical strategies distinguish deuterated L-Ornithine from endogenous isoforms in complex biological matrices?
- Methodological Answer : High-resolution LC-MS with parallel reaction monitoring (PRM) isolates m/z shifts caused by deuterium. For tissue samples, solid-phase extraction (SPE) pre-concentrates ornithine, while collision-induced dissociation (CID) fragments confirm deuterium retention in specific positions, minimizing false positives from matrix effects .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on deuterated L-Ornithine’s stability in long-term in vivo studies?
- Methodological Answer : Stability depends on deuteration position and metabolic turnover rates. Pulse-chase experiments with ²H-NMR track deuterium retention in liver and plasma. For example, deuterium at C3-C5 positions shows slower exchange due to lower enzyme accessibility compared to C2, requiring adjusted dosing intervals in chronic studies .
Q. Why do some studies report reduced L-Ornithine yields despite increased NADPH availability in engineered strains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
